Cas no 213542-01-9 (5-Chloro-3-nitro-1H-indole)
5-Chloro-3-nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-3-nitro-1H-indole
- 1H-Indole,5-chloro-3-nitro-
- 1H-Indole,5-chloro-3-nitro
- 3-nitro-5-chloroindole
- 5-CHLORO-3-NITROINDOLE
- MFCD10574688
- DTXSID10649904
- AKOS006304561
- COCDVZRHARWGKI-UHFFFAOYSA-N
- FT-0761622
- 213542-01-9
- CS-0449896
- N10039
- EN300-199148
- BS-25440
- SCHEMBL15792293
- Z1198275379
- 5-chloro-3-nitro-indole
- DB-081356
-
- MDL: MFCD10574688
- Inchi: 1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
- InChI Key: COCDVZRHARWGKI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(=CN2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.00400
- Monoisotopic Mass: 196.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.564
- Melting Point: 218-220 ºC
- Boiling Point: 396 ºC
- Flash Point: 193 ºC
- PSA: 61.61000
- LogP: 3.25270
5-Chloro-3-nitro-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-nitro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007846-1g |
5-Chloro-3-nitro-1H-indole |
213542-01-9 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | C611865-10mg |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611865-50mg |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C611865-100mg |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM148561-5g |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 95% | 5g |
$668 | 2021-08-05 | |
| abcr | AB512427-250 mg |
5-Chloro-3-nitroindole |
213542-01-9 | 250MG |
€316.00 | 2022-02-28 | ||
| abcr | AB512427-1 g |
5-Chloro-3-nitroindole |
213542-01-9 | 1g |
€680.50 | 2022-02-28 | ||
| Chemenu | CM148561-250mg |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 95%+ | 250mg |
$72 | 2023-02-02 | |
| Chemenu | CM148561-1g |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 95%+ | 1g |
$255 | 2023-02-02 | |
| Enamine | EN300-199148-1g |
5-chloro-3-nitro-1H-indole |
213542-01-9 | 95% | 1g |
$493.0 | 2023-09-16 |
5-Chloro-3-nitro-1H-indole Suppliers
5-Chloro-3-nitro-1H-indole Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-Chloro-3-nitro-1H-indole
Recent Advances in the Study of 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) in Chemical Biology and Pharmaceutical Research
The compound 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a nitro group at the 3-position and a chloro substituent at the 5-position of the indole scaffold, exhibits unique chemical properties that make it a valuable intermediate for the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the key areas of research involving 5-Chloro-3-nitro-1H-indole is its role in the development of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other proliferative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Chloro-3-nitro-1H-indole exhibit potent inhibitory activity against specific tyrosine kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. The study highlighted the compound's ability to modulate kinase activity through selective binding to the ATP-binding site, offering a promising avenue for the design of next-generation anticancer drugs.
In addition to its applications in oncology, 5-Chloro-3-nitro-1H-indole has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication reported the synthesis of a series of indole-based compounds, including 5-Chloro-3-nitro-1H-indole derivatives, with potent activity against drug-resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. The study emphasized the importance of the nitro and chloro substituents in enhancing the compounds' ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes, thereby providing a foundation for the development of novel antibiotics.
Another noteworthy application of 5-Chloro-3-nitro-1H-indole is its use in the synthesis of fluorescent probes for biomedical imaging. Researchers have exploited the compound's unique electronic properties to design probes that can selectively bind to specific biomolecules, such as DNA or proteins, and emit detectable signals upon interaction. A 2022 study in Chemical Communications showcased the development of a 5-Chloro-3-nitro-1H-indole-based probe for real-time imaging of reactive oxygen species (ROS) in live cells, offering a powerful tool for studying oxidative stress-related diseases like Alzheimer's and Parkinson's.
Despite its promising applications, challenges remain in the optimization of 5-Chloro-3-nitro-1H-indole derivatives for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and advanced formulation strategies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of optimal derivatives with improved pharmacokinetic profiles, as evidenced by a 2023 European Journal of Medicinal Chemistry article that employed molecular docking and dynamics simulations to predict binding affinities and metabolic stability.
In conclusion, 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) represents a versatile scaffold with broad applications in drug discovery and chemical biology. Its unique structural features enable the development of compounds with diverse biological activities, ranging from kinase inhibition to antimicrobial action and biomedical imaging. Ongoing research efforts are expected to further elucidate its potential and overcome existing limitations, paving the way for its translation into clinically viable therapeutics. The continued exploration of this compound underscores its significance in advancing the frontiers of chemical and pharmaceutical sciences.
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